3-(Bromomethyl)-3-methylhexa-1,5-diene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylhexa-1,5-diene |
InChI |
InChI=1S/C8H13Br/c1-4-6-8(3,5-2)7-9/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
AQKIMWSYRCYOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(CBr)C=C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Bromomethyl 3 Methylhexa 1,5 Diene
Reactivity Profile of the Bromomethyl Moiety
The bromomethyl group attached to a quaternary carbon atom that is also allylic to a double bond presents a unique combination of steric and electronic factors that are expected to govern its reactivity.
Nucleophilic Substitution Patterns (SN1, SN2, SN2')
The reactivity of 3-(bromomethyl)-3-methylhexa-1,5-diene in nucleophilic substitution reactions is anticipated to be a nuanced interplay of SN1, SN2, and SN2' mechanisms.
SN1 Pathway: The tertiary nature of the carbon bearing the bromomethyl group, combined with the allylic position, would strongly favor an SN1 mechanism. Departure of the bromide ion would lead to the formation of a tertiary allylic carbocation. This carbocation is stabilized by both hyperconjugation from the methyl group and resonance delocalization across the adjacent double bond. The resonance stabilization would distribute the positive charge between the tertiary carbon and the terminal carbon of the vinyl group, potentially leading to a mixture of products upon nucleophilic attack.
SN2 Pathway: A direct SN2 reaction at the bromomethyl carbon is expected to be significantly hindered. The presence of the quaternary carbon center creates a neopentyl-like environment, which sterically obstructs the backside attack required for an SN2 mechanism. Therefore, this pathway is considered highly unlikely to be a major contributor to the product distribution.
SN2' Pathway: The SN2' mechanism, or allylic rearrangement, presents a viable alternative for nucleophilic substitution. In this concerted process, the nucleophile would attack the terminal carbon of the vinyl group, leading to a shift of the double bond and concurrent displacement of the bromide ion. This pathway bypasses the sterically hindered tertiary center and could be competitive with the SN1 mechanism, particularly with soft, less basic nucleophiles.
| Mechanism | Key Features for this compound | Expected Products |
| SN1 | Tertiary allylic substrate, formation of a resonance-stabilized carbocation. | Mixture of tertiary and primary allylic substitution products. |
| SN2 | Sterically hindered (neopentyl-like), backside attack is improbable. | Negligible. |
| SN2' | Concerted attack at the γ-position, allylic rearrangement. | Primary allylic substitution product with double bond migration. |
Elimination Pathways to Generate Additional Unsaturation
Elimination reactions, particularly under the influence of a strong, non-nucleophilic base, could lead to the formation of a conjugated triene system. The most likely pathway is an E2 elimination, where a proton is abstracted from the methyl group, and the bromide ion is eliminated simultaneously, forming a new double bond conjugated with the existing vinyl group. The stereochemistry of the newly formed double bond would be a key area for experimental investigation. An E1 pathway, proceeding through the aforementioned tertiary allylic carbocation, is also possible, especially under solvolytic conditions with a weak base.
Radical Processes and Functionalization of sp² Centers
The presence of the allylic bromide makes this compound a potential substrate for radical reactions. Homolytic cleavage of the carbon-bromine bond, initiated by light or a radical initiator, would generate a tertiary allylic radical. This radical, similar to the carbocation, would be resonance-stabilized. This intermediate could then participate in various radical processes, including:
Radical Addition: The allylic radical could add to other unsaturated molecules.
Radical Cyclization: Intramolecular addition of the radical to one of the terminal double bonds could lead to the formation of five- or six-membered rings. The regioselectivity of such a cyclization would be governed by Baldwin's rules. 5-exo-trig cyclization would likely be favored, leading to a five-membered ring.
Atom Transfer Radical Polymerization (ATRP): The allylic bromide could potentially act as an initiator for ATRP, allowing for the synthesis of polymers with complex architectures.
Reactivity Profile of the 1,5-Diene System
The two terminal vinyl groups of this compound are positioned for a variety of intramolecular reactions, particularly those that lead to the formation of cyclic structures.
Cyclization and Annulation Reactions
The 1,5-diene system is not ideally set up for a direct intramolecular Diels-Alder reaction, as it lacks a conjugated diene and a dienophile within the same molecule. However, under certain conditions, isomerization of one of the double bonds could potentially lead to a conjugated system that could then undergo a subsequent intramolecular cycloaddition.
A more plausible intramolecular pathway is the ene reaction . This pericyclic reaction involves the interaction of one of the vinyl groups (the "ene") with a hydrogen atom on the other vinyl group (the "enophile"), leading to the formation of a new sigma bond and a shifted pi bond. This would result in the formation of a five- or six-membered ring, depending on the transition state geometry. The ene reaction is often thermally promoted and can be catalyzed by Lewis acids.
| Reaction Type | Applicability to this compound | Potential Product Features |
| Intramolecular Diels-Alder | Unlikely without prior isomerization to a conjugated diene. | Bicyclic system. |
| Intramolecular Ene Reaction | Plausible, involving one vinyl group as the ene and the other as the enophile. | Monocyclic system with a rearranged double bond. |
Cationic Polyene Cyclizations and Biomimetic Transformations
Cationic polyene cyclizations are powerful biomimetic transformations that mimic the natural synthesis of terpenoids and steroids from linear polyene precursors like squalene. nih.gov These reactions are typically initiated by generating a carbocation, which then triggers a cascade of intramolecular additions to the pendant double bonds. nih.gov
In the case of this compound, the primary allylic bromide can serve as a precursor to the initiating carbocation. The presence of a Lewis acid or a Brønsted acid can facilitate the departure of the bromide ion, forming a tertiary allylic carbocation. This carbocation is stabilized by the adjacent methyl group and the delocalization of the positive charge across the allylic system.
Once formed, the carbocation can undergo an intramolecular electrophilic attack on one of the terminal double bonds. This cyclization can proceed via different pathways, potentially leading to five- or six-membered rings. The regioselectivity of this cyclization is influenced by factors such as the stability of the resulting cyclic carbocation intermediates and the conformational preferences of the acyclic precursor. nih.govresearchgate.net For instance, a 5-exo-trig cyclization would lead to a five-membered ring, while a 6-endo-trig cyclization would form a six-membered ring. Such acid-promoted cyclizations of 1,5-dienes are known to be sensitive to the type of acid used, with Lewis acids sometimes suppressing undesired isomerizations that can occur with Brønsted acids. nih.gov
The table below illustrates typical conditions and outcomes for acid-catalyzed cyclizations of related 1,5-diene systems, providing a model for the expected transformations of this compound.
| Catalyst Type | Typical Conditions | Expected Outcome for an Analogous 1,5-Diene | Reference |
| Brønsted Acid (e.g., TfOH) | Low concentration (5 mol%) in CH2Cl2, mild temp. | Efficient cyclization to form substituted indenes from aryl-1,3-dienes. | nih.gov |
| Lewis Acid (e.g., MeAlCl2) | >1 equivalent in a non-polar solvent. | High selectivity for specific cyclized products, suppression of double bond isomerization. | nih.gov |
| Platinum Complexes | Homogeneous catalysis. | Promotes polycyclizations with influence from pre-cyclization conformations. | rsc.org |
Photoredox-Mediated Cascade Reactions (e.g., Cyclization-Endoperoxidation)
Visible-light photoredox catalysis offers a mild and efficient pathway for generating radical intermediates, which can participate in a variety of cascade reactions. nih.gov For substrates like this compound, the allylic bromide moiety is a prime site for photoredox-initiated reactions. However, the non-conjugated diene system can also be oxidized to a radical cation under certain conditions.
One notable cascade is the cyclization-endoperoxidation reaction. nih.gov This process is typically initiated by the single-electron oxidation of the diene by an excited photocatalyst (e.g., a triarylpyrylium salt) to form a diene radical cation. nih.govresearchgate.net This radical cation can then undergo an intramolecular cyclization to form a stabilized distonic radical cation intermediate. nih.govresearchgate.netresearchgate.net This cyclic intermediate is subsequently trapped by molecular oxygen (³O₂) to form an endoperoxide after a final reduction step regenerates the photocatalyst. nih.govresearchgate.net
The success and regioselectivity (5-exo vs. 6-endo cyclization) of this cascade are highly dependent on the diene's structure. nih.govresearchgate.net For this compound, the formation of the initial radical cation would be followed by cyclization to form a five- or six-membered ring intermediate before being intercepted by oxygen. nih.gov
Alternatively, photoredox catalysis can initiate reactions at the C-Br bond. Under reductive conditions, the allylic bromide can be reduced to form an alkyl radical, which could then engage in intramolecular cyclization or intermolecular reactions. sci-hub.boxacs.org Conversely, under oxidative quenching conditions, a photocatalyst could abstract an electron from a suitable donor, and the resulting species could react with the diene. rsc.org
The following table summarizes findings from studies on photoredox-mediated reactions of similar diene systems.
| Photocatalyst | Reaction Type | Substrate Type | Key Findings | Reference(s) |
| Triarylpyrylium Salts | Cyclization-Endoperoxidation | 1,5-Dienes | Forms bicyclic endoperoxides via a diene radical cation intermediate. | nih.govresearchgate.netunc.edu |
| Ru(bpy)₃(PF₆)₂ | Reductive Coupling | 2-Arylallyl bromides | Couples allylic bromides to form 2,5-diaryl-1,5-dienes, avoiding stoichiometric metal reductants. | acs.org |
| Palladium/Photocatalyst | Three-Component Cascade | Alkyl/Aryl Bromides, 1,3-Dienes, Nucleophiles | Achieves 1,4-difunctionalization of dienes with high stereocontrol. | sci-hub.boxacs.orgnih.gov |
Intermolecular Addition Reactions
Electrophilic and Nucleophilic Additions to Alkene Moieties
The two terminal double bonds in this compound are isolated, meaning they react independently of one another in a manner characteristic of simple alkenes.
Electrophilic Addition: The alkene moieties are nucleophilic and readily undergo electrophilic addition. In the presence of an electrophile like HBr, the reaction will follow Markovnikov's rule, where the electrophile (H⁺) adds to the less substituted carbon of the double bond (C1 or C6) to form the more stable secondary carbocation (at C2 or C5). The subsequent attack by the nucleophile (Br⁻) completes the addition. Given that both double bonds are structurally equivalent (monosubstituted), the initial addition is not expected to be regioselective between the two ends of the molecule under standard conditions.
Nucleophilic Addition/Substitution: The primary allylic bromide at the C3 position is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions. A wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates) can displace the bromide ion. The presence of the adjacent double bonds can also enable Sₙ2' reactions under certain conditions, where the nucleophile attacks the terminal carbon of an alkene, leading to a rearrangement of the double bond. The quaternary nature of the C3 carbon sterically hinders a direct Sₙ2 attack, which might make the Sₙ2' pathway more competitive or necessitate harsher reaction conditions for the direct substitution to occur.
Metal-Catalyzed Carbonylation Reactions of Unsaturated Systems
Transition metal-catalyzed carbonylation is a fundamental process for converting unsaturated compounds into valuable carbonyl derivatives using carbon monoxide (CO). nih.gov Both the alkene and allylic bromide functionalities in this compound can participate in these reactions, typically catalyzed by palladium, rhodium, or nickel complexes. nih.govresearchgate.net
Carbonylation of the Allylic Bromide: The C-Br bond can readily undergo oxidative addition to a low-valent metal center (e.g., Pd(0)). The resulting π-allylpalladium(II) complex can then insert CO to form an acyl-metal complex, which upon reaction with a nucleophile (like an alcohol or amine) yields a β,γ-unsaturated ester or amide. This approach avoids the need for gaseous CO by using CO-releasing molecules like phenyl formate (B1220265). organic-chemistry.org
Carbonylation of the Dienes: The alkene moieties can also be subject to carbonylation. For example, palladium-catalyzed alkoxycarbonylation can transform the terminal alkenes into esters. mdpi.comunipr.it In the presence of an appropriate catalyst system, it is possible to achieve dicarbonylation, where both double bonds react. acs.org The specific outcome—monocarbonylation versus dicarbonylation, and the specific isomer formed—depends heavily on the catalyst, ligands, and reaction conditions employed. researchgate.net
| Catalyst System | Substrate Type | Product | Key Features | Reference(s) |
| Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Allyl Halides | β,γ-Unsaturated Phenyl Esters | Uses phenyl formate as a CO source; mild conditions. | organic-chemistry.org |
| PdI₂ / KI | Allylic Alcohols | β,γ-Unsaturated Acids/Esters | Efficient for substitutive carbonylation. | mdpi.comunipr.it |
| Ni-based catalyst | 1,3-Butadiene, Arylboronic acids, Alkyl bromides | β,γ-Unsaturated Ketones | Four-component reaction with excellent 1,4-regioselectivity. | nih.gov |
| Pd(dba)₂ / Xantphos | Aryl Bromides | Amides, Esters | Effective at atmospheric pressure. | acs.org |
Organocatalytic Transformations (e.g., Baylis-Hillman Type Reactions)
Organocatalysis provides a metal-free alternative for many organic transformations. For a molecule like this compound, the allylic bromide functionality is particularly amenable to organocatalytic reactions.
The Morita-Baylis-Hillman (MBH) reaction typically involves the coupling of an α,β-unsaturated compound with an aldehyde, catalyzed by a nucleophilic amine or phosphine (B1218219). rsc.org A related transformation is the asymmetric allylic substitution of MBH adducts or other allylic electrophiles. rsc.org In this context, the allylic bromide of this compound could act as the electrophile. Chiral Lewis bases, such as certain tertiary amines or phosphines, can catalyze the enantioselective substitution of the bromide with a range of nucleophiles. nih.govnih.gov
An intramolecular variant of the MBH reaction could also be envisioned if the substrate were modified to contain an activated alkene tethered to the main chain. Organomediated intramolecular MBH reactions using allylic leaving groups as the electrophilic partner have been shown to be a high-yielding route to densely functionalized cyclic molecules. organic-chemistry.org
Computational and Theoretical Studies on 3 Bromomethyl 3 Methylhexa 1,5 Diene and Analogues
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of 3-(Bromomethyl)-3-methylhexa-1,5-diene. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide insights into molecular orbital energies, charge distributions, and the relative stabilities of different conformations.
The electronic nature of this compound is characterized by the interplay of several functional groups: the two terminal vinyl groups and the allylic bromide moiety. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. For a typical diene, the HOMO is associated with the π-system, making it susceptible to electrophilic attack. The presence of the electron-withdrawing bromine atom can influence the energy of the molecular orbitals.
Theoretical calculations can predict the energies of the frontier molecular orbitals, which are crucial in understanding cycloaddition reactions. rsc.org The energy gap between the HOMO of the diene and the LUMO of a dienophile is a key factor in determining the feasibility of a Diels-Alder reaction. ijcrcps.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and a Generic Dienophile
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -9.5 | -0.8 | 8.7 |
| Generic Dienophile (e.g., Maleic Anhydride) | -12.4 | -2.1 | 10.3 |
Note: These values are illustrative and would require specific DFT calculations for accurate determination.
Mechanistic Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions. rsc.org For this compound, DFT can be employed to explore various potential reaction pathways, such as cycloadditions, rearrangements, and nucleophilic substitutions.
A critical aspect of mechanistic studies is the identification and characterization of transition states. DFT calculations can locate the geometry of transition state structures and a frequency analysis can confirm them by the presence of a single imaginary frequency. rsc.org For instance, in a potential intramolecular Diels-Alder reaction of a derivative of this compound, DFT could model the concerted transition state, providing information on the bond-forming and bond-breaking processes.
By calculating the energies of reactants, transition states, and products, DFT can provide a comprehensive kinetic and thermodynamic profile of a reaction. rsc.org The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the reaction energy (the energy difference between the reactants and the products) indicates the thermodynamic feasibility.
For this compound, a potential reaction is the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift common to 1,5-dienes. DFT calculations on substituted hexa-1,5-dienes have been used to determine the barrier heights for such rearrangements. Another possible transformation is an S\textsubscript{N}2 reaction at the allylic carbon bearing the bromine atom. Computational studies on allylic bromides have shown how DFT can be used to model the potential energy surface for such reactions.
Table 2: Illustrative Calculated Energetics for a Hypothetical Reaction of a this compound Analogue
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Intramolecular Cyclization | 25 | -15 |
| Cope Rearrangement | 35 | -5 |
| S\textsubscript{N}2 with a Nucleophile | 18 | -10 |
Note: These are example values and the actual energetics would depend on the specific reaction and computational level of theory.
Stereochemical and Conformational Predictions
Computational methods are invaluable for predicting the stereochemical outcomes of reactions and for analyzing the conformational preferences of molecules. The stereochemistry of the Diels-Alder reaction, for example, is highly predictable, with the relative configurations of the reactants being preserved in the product.
The conformational landscape of an acyclic molecule like this compound can be complex due to rotation around single bonds. Computational conformational analysis can identify the low-energy conformers and the barriers to their interconversion. This is crucial as the reactivity of a molecule can be highly dependent on its conformation. For instance, for a Cope rearrangement to occur, the 1,5-diene must adopt a chair-like or boat-like conformation.
Elucidation of Solvent and Substituent Effects on Reactivity
The reactivity of a molecule can be significantly influenced by the solvent and the presence of different substituents. rsc.org Computational models can account for these effects.
Solvent effects can be modeled implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving charged species, such as the transition state of an S\textsubscript{N}2 reaction, solvent polarity can have a profound effect on the reaction barrier.
Substituent effects can be systematically studied by computationally modifying the structure of this compound and observing the impact on its electronic structure and reactivity. For example, introducing electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energies, thereby affecting the rate of cycloaddition reactions. rsc.orgijcrcps.com In the context of S\textsubscript{N}2 reactions, substituents can influence the stability of the transition state through steric and electronic effects.
Table 3: Predicted Relative Reaction Rates for Analogues of this compound in a Hypothetical S\textsubscript{N}2 Reaction Based on Substituent Effects
| Substituent at C3 | Relative Rate Constant |
| -CH\textsubscript{3} (as in the parent compound) | 1.0 |
| -H | 1.5 |
| -C(CH\textsubscript{3})\textsubscript{3} | 0.2 |
| -CF\textsubscript{3} | 0.5 |
Note: These values are qualitative predictions based on general principles of steric and electronic effects.
Detailed Research on this compound Reveals Limited Publicly Available Data
Despite a comprehensive search of scientific databases and chemical literature, specific information regarding the applications of the chemical compound this compound as a versatile synthetic intermediate remains largely undocumented in publicly accessible sources.
Extensive queries were conducted to gather information on the role of this compound in various areas of chemical synthesis, as outlined in the requested article structure. The search aimed to uncover its utility as a modular building block in complex organic synthesis—including its use as a precursor for chiral auxiliaries, an intermediate in the development of natural product analogues and medicinal chemistry leads, and its role in constructing functionalized heterocyclic systems. Furthermore, the search extended to its applications in polymer chemistry and materials science, specifically concerning monomer design for controlled polymerization and the synthesis of cross-linking agents.
The investigation yielded general information on related compounds, such as 3-methyl-1,5-hexadiene (B75199) and other substituted dienes, which are recognized for their utility in various synthetic applications. Dienes, as a class of organic compounds, are well-known for their participation in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for the construction of cyclic systems. The presence of a bromomethyl group typically introduces a reactive site for nucleophilic substitution, making such compounds potentially useful as alkylating agents.
Consequently, it is not possible to provide a scientifically accurate and source-based article on the applications of this compound that adheres to the requested detailed outline. The creation of such an article without verifiable data would result in speculation and would not meet the standards of scientific accuracy.
Further research in specialized, proprietary databases or future publications may eventually shed light on the synthetic utility of this particular compound. Until such information becomes publicly available, a detailed and accurate account of its applications as a versatile synthetic intermediate cannot be compiled.
Applications of 3 Bromomethyl 3 Methylhexa 1,5 Diene As a Versatile Synthetic Intermediate
Design and Synthesis of Novel Reagents and Catalyst Ligands from Diene Derivatives
The strategic placement of a reactive bromomethyl group and two vinyl functionalities makes 3-(bromomethyl)-3-methylhexa-1,5-diene a potentially valuable, yet underexplored, building block in the design and synthesis of novel reagents and catalyst ligands. The inherent functionalities allow for a variety of synthetic transformations, paving the way for the creation of unique molecular architectures for applications in catalysis and organic synthesis. While specific, detailed research focused solely on this compound's extensive application in ligand synthesis is not widely documented in readily available literature, its structural motifs suggest several logical pathways for the development of new chemical entities.
The primary routes for derivatization of this compound into valuable reagents and ligands would likely involve nucleophilic substitution at the bromomethyl position and transformations involving the two terminal double bonds. These reactions can be used to introduce heteroatoms, chiral centers, and complex organic frameworks, which are key features of many effective ligands and reagents.
One of the most direct applications of this compound in the synthesis of novel ligands is through the introduction of phosphine (B1218219) moieties. The reaction of the bromomethyl group with phosphide (B1233454) anions or their synthetic equivalents would yield phosphine-containing dienes. These compounds can act as ligands for a variety of transition metals, with potential applications in catalysis. The diene backbone can influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel reactivity and selectivity.
Another promising avenue for the use of this compound is in the synthesis of N-heterocyclic carbene (NHC) precursors. The bromomethyl group can be used to alkylate imidazole (B134444) or other azole derivatives. Subsequent deprotonation would generate the free carbene, which can then be coordinated to a metal center. The diene moiety could be designed to interact with the metal center or to be a site for further functionalization of the ligand.
The diene portion of the molecule also offers a rich platform for chemical modification. For example, palladium-catalyzed reactions, such as the Heck reaction or Suzuki coupling, could be employed to append aryl or other organic groups to the vinyl termini. This would allow for the synthesis of a diverse library of ligands with tunable steric and electronic properties. Furthermore, the diene can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex, rigid ligand scaffolds.
Future Research Directions and Perspectives
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
Future research into the synthesis of 3-(bromomethyl)-3-methylhexa-1,5-diene and related brominated dienes will undoubtedly prioritize the development of sustainable and atom-economical methods. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, will be central to these advancements.
One promising avenue is the exploration of catalytic routes that maximize atom economy, a concept that emphasizes the incorporation of all atoms from the starting materials into the final product. Traditional methods for introducing a bromomethyl group can sometimes involve stoichiometric brominating agents and generate significant waste. Future approaches could focus on direct C-H functionalization of a suitable precursor, catalyzed by transition metals, to install the bromomethyl group with high selectivity and minimal byproducts.
Furthermore, the use of greener solvents and reaction conditions will be a key area of investigation. This includes the use of bio-based solvents, supercritical fluids, or even solvent-free reaction conditions to minimize the environmental impact of the synthesis. The principles of circular economy could also be integrated, where waste streams from one process could be utilized as starting materials for another.
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic C-H Bromomethylation | Direct functionalization of a C-H bond | High atom economy, reduced waste |
| Green Solvents | Use of bio-derived or recyclable solvents | Lower environmental impact, improved safety |
| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, better control, scalability |
Exploration of Unconventional Catalytic Systems for Brominated Dienes
The development of novel catalytic systems will be instrumental in unlocking new reactivity and improving the efficiency of synthesizing and functionalizing brominated dienes like this compound. Research in this area is expected to move beyond traditional catalysts to explore more innovative and sustainable alternatives.
Photocatalysis represents a particularly exciting frontier. Visible-light-mediated photocatalysis can enable the generation of radical intermediates under mild conditions, potentially allowing for novel transformations of the diene or the allylic bromide moiety. This approach could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions that are not accessible through traditional thermal methods.
Ionic liquids are another class of unconventional catalysts and reaction media that offer unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. They can act as both solvents and catalysts, facilitating reactions and simplifying product separation and catalyst recycling. The use of task-specific ionic liquids designed to enhance the reactivity and selectivity of bromination or subsequent functionalization reactions of dienes is a promising area of research.
Nanocatalysts , with their high surface-area-to-volume ratio and unique electronic properties, also hold significant potential. Nanoparticles of various metals and metal oxides could be developed as highly active and selective catalysts for the synthesis and transformation of brominated dienes. These catalysts can offer improved performance and easier recovery compared to their homogeneous counterparts.
| Catalytic System | Principle of Operation | Potential Applications in Diene Chemistry |
| Photocatalysis | Use of light to drive chemical reactions | Radical-mediated functionalization, cycloadditions |
| Ionic Liquids | Non-volatile solvents with catalytic properties | Halogenation, nucleophilic substitution |
| Nanocatalysts | High surface area materials with enhanced reactivity | C-H activation, cross-coupling reactions |
In Situ Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, will play a pivotal role in this endeavor.
Operando spectroscopy , a powerful methodology that combines spectroscopic characterization with simultaneous measurement of catalytic activity, will be particularly valuable. By using techniques such as Raman, infrared (IR), and UV-visible spectroscopy under actual reaction conditions, researchers can identify and characterize transient intermediates and catalyst active sites. This information can provide invaluable insights into the reaction pathways and help in the rational design of more efficient catalysts and processes.
For instance, in situ Raman or IR spectroscopy could be used to monitor the vibrational modes of the diene and the bromomethyl group during a reaction, providing information about bond breaking and formation. Time-resolved spectroscopy techniques could be employed to study the kinetics of fast reactions and identify short-lived intermediates, such as radical species in photocatalytic processes.
Bio-Inspired Synthesis and Chemoinformatic Approaches to Diene Reactivity
Nature provides a rich source of inspiration for the development of new synthetic strategies. The biosynthesis of terpenes, a large and diverse class of natural products that often feature diene functionalities, offers valuable lessons in stereoselective and efficient synthesis.
Bio-inspired synthesis could involve the use of enzymes or enzyme-mimicking catalysts to perform key transformations in the synthesis of this compound and its derivatives. Halogenase enzymes, for example, could potentially be engineered to regioselectively brominate a precursor molecule. Such biocatalytic approaches often proceed under mild conditions and with high selectivity, offering a sustainable alternative to traditional chemical methods.
Chemoinformatic approaches will also become increasingly important in understanding and predicting the reactivity of dienes. By leveraging large datasets of chemical reactions and molecular properties, machine learning algorithms can be trained to predict the outcome of reactions, identify optimal reaction conditions, and even propose novel synthetic routes. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of dienes with their reactivity in specific transformations, such as cycloaddition reactions.
Integration with Automated Synthesis and Machine Learning in Chemical Design
The convergence of automated synthesis platforms, robotics, and artificial intelligence is set to revolutionize the field of chemical synthesis. These technologies have the potential to significantly accelerate the discovery and optimization of synthetic routes for molecules like this compound.
Automated synthesis platforms , often utilizing flow chemistry, can perform a large number of experiments in a short period, systematically varying reaction parameters to identify optimal conditions. When coupled with machine learning algorithms in a closed-loop optimization setup, these platforms can autonomously design, execute, and analyze experiments, rapidly converging on the best synthetic protocol.
The integration of these advanced technologies will not only accelerate the pace of research but also enable the exploration of a much larger chemical space, leading to the discovery of new reactions and molecules with valuable properties.
Q & A
Basic: What synthetic strategies are effective for preparing 3-(Bromomethyl)-3-methylhexa-1,5-diene, and how can side reactions be minimized?
Answer:
The synthesis of allylic bromides like this compound typically involves alkylation or bromination of pre-functionalized dienes. For example:
- Alkylation with allylic bromides : Use precursors such as paramagnetic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy) in polar aprotic solvents like acetonitrile (CH₃CN) under controlled temperatures (25–60°C) to promote regioselectivity .
- Minimizing elimination : Employ mild bases (e.g., Na₂CO₃) and avoid prolonged reaction times to suppress β-hydride elimination. Monitoring via TLC or GC-MS (as seen in purity assessments for similar brominated compounds ) ensures reaction progress.
Advanced: How do steric and electronic effects of the bromomethyl group influence the compound’s reactivity in cycloaddition reactions?
Answer:
The bromomethyl group introduces steric bulk and electron-withdrawing effects, which can:
- Modulate Diels-Alder reactivity : The electron-deficient diene may exhibit slower reaction kinetics but improved regioselectivity with electron-rich dienophiles. Computational studies (e.g., DFT calculations) are recommended to predict transition states, as demonstrated in conformational analyses of structurally related brominated dioxanes .
- Impact photochemical behavior : Bromine’s heavy atom effect may enhance intersystem crossing, enabling triplet-state reactivity. UV-vis spectroscopy and transient absorption studies are critical for characterizing such effects.
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR can resolve allylic protons (δ 4.0–5.5 ppm) and diene backbone signals. Compare with spectra of analogous compounds (e.g., (Z)-1-bromo-4-(2-bromo-1-chlorohexa-1,5-dien-1-yl)benzene ).
- GC-MS : Confirm molecular ion peaks (M⁺) and fragmentation patterns. Purity assessments >98% (GC) are standard for brominated intermediates .
- X-ray crystallography : For unambiguous structural confirmation, as applied to 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane .
Advanced: How can researchers resolve contradictions in reported yields for allylic bromide-mediated alkylation reactions?
Answer:
Discrepancies often arise from:
- Solvent polarity : Polar solvents (e.g., DMF, CH₃CN) stabilize carbocation intermediates but may promote solvolysis. Systematic solvent screening (e.g., acetonitrile vs. THF ) is advised.
- Catalyst selection : Transition-metal catalysts (e.g., Pd⁰) can enhance efficiency but require rigorous exclusion of moisture. Refer to protocols for analogous bromobenzaldehyde derivatives .
- Temperature control : Low temperatures (−20°C to 0°C) suppress side reactions, as seen in syntheses of bromomethylphenylboronic acids .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Storage : Store below 4°C in amber vials to prevent thermal degradation or light-induced bromine loss, as recommended for brominated reagents .
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods. Brominated compounds are potential lachrymators and skin irritants, per safety data sheets for similar aldehydes .
- Waste disposal : Neutralize with sodium thiosulfate to reduce bromine residues before disposal.
Advanced: What computational methods are suitable for predicting the compound’s behavior under catalytic conditions?
Answer:
- Molecular dynamics (MD) simulations : Model conformational flexibility of the diene backbone, referencing studies on brominated dioxanes .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. Basis sets like B3LYP/6-31G* are commonly used for brominated systems.
- Reactivity descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites, particularly at the bromomethyl carbon.
Basic: How can researchers optimize the stability of this compound during storage?
Answer:
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation, as applied to air-sensitive brominated isoxazoles .
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1.0 wt% to suppress radical chain reactions.
- Periodic purity checks : Use GC or HPLC to monitor degradation, ensuring purity remains >95% .
Advanced: What mechanistic insights guide the design of asymmetric syntheses using this compound?
Answer:
- Chiral auxiliaries : Introduce enantioselectivity via chiral ligands (e.g., BINAP) in palladium-catalyzed couplings, as explored for bromobenzaldehyde derivatives .
- Steric control : Utilize bulky substituents (e.g., tert-butyl groups) to bias facial selectivity in cyclopropanation or epoxidation reactions.
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral GC or HPLC, referencing methods for brominated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
